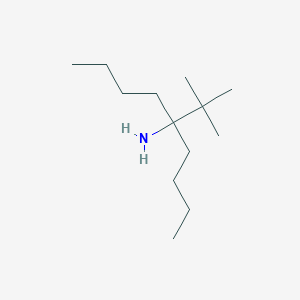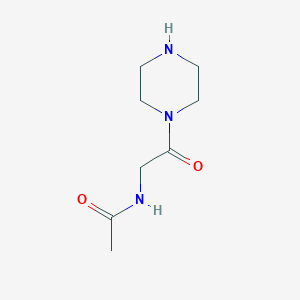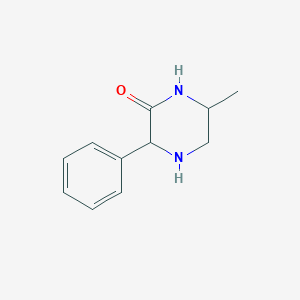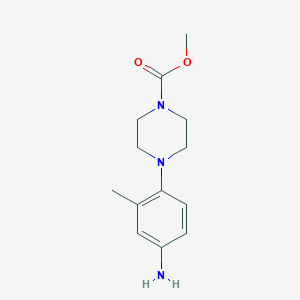
Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate typically involves the reaction of 4-amino-2-methylphenylpiperazine with methyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 4-amino-2-methylphenylpiperazine-1-carboxylate nitro derivative.
Reduction: Formation of 4-amino-2-methylphenylpiperazine-1-carboxylate amine derivative.
Substitution: Formation of derivatives with different functional groups on the phenyl ring.
科学的研究の応用
Chemistry: In chemistry, Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to neurotransmitters makes it valuable in investigating the mechanisms of neurotransmission and developing potential therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders. Its ability to interact with various receptors and enzymes makes it a candidate for the treatment of conditions such as depression, anxiety, and schizophrenia.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Amino-2-methylphenol: Similar in structure but lacks the piperazine ring.
Methyl 4-(4-aminophenyl)piperazine-1-carboxylate: Similar but without the methyl group on the phenyl ring.
Methyl 4-(2-methylphenyl)piperazine-1-carboxylate: Similar but with a different position of the methyl group on the phenyl ring.
Uniqueness: Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-10-9-11(14)3-4-12(10)15-5-7-16(8-6-15)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3 |
InChIキー |
PRNOYBAASQTJBR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)N2CCN(CC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


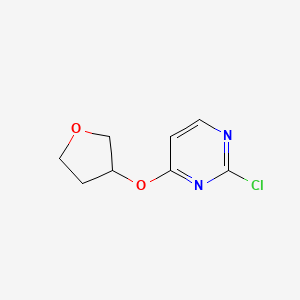
![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)
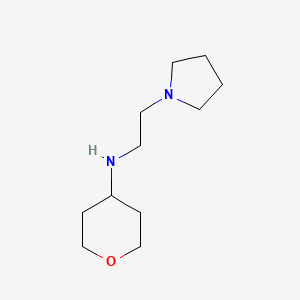
![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)
![2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol](/img/structure/B15358050.png)

![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B15358063.png)
![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
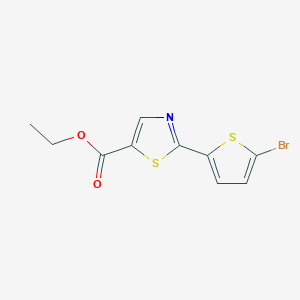
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
